N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Description
Table 1: Key identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1247104-42-2 | |
| Molecular Formula | C₁₀H₁₃ClN₂ | |
| SMILES | CN(CC1=CC=CN=C1Cl)C2CC2 | |
| InChIKey | Computed as JDWFIVJGOCOGDV-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecule features a cyclopropane ring with bond angles constrained to ~60°, inducing significant angle strain. The nitrogen center adopts a trigonal pyramidal geometry, with bond angles slightly distorted due to steric interactions between the methyl and pyridinylmethyl groups. Conformational flexibility arises from:
- Rotation around the C-N bond connecting the cyclopropane ring to the nitrogen.
- Pyridine ring planarity , stabilized by aromatic π-electron delocalization.
Density functional theory (DFT) calculations on analogous compounds, such as N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine , suggest that the lowest-energy conformation positions the pyridine ring perpendicular to the cyclopropane plane to minimize steric clash. However, experimental data for this specific compound remain limited.
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no single-crystal X-ray diffraction data exist for this compound. Insights are extrapolated from structurally related compounds:
- Cyclopropanamine derivatives : C-C bond lengths in the cyclopropane ring average 1.51 Å , with C-N bond lengths of 1.45 Å .
- Chloropyridine analogs : Pyridine C-Cl bonds measure 1.73 Å , and C-N bonds in the methylene linker are 1.47 Å .
Predicted unit cell parameters (using molecular modeling) suggest a monoclinic crystal system with space group P2₁/c, common for small organic molecules with similar substitution patterns.
Comparative Structural Analysis with Analogous Cyclopropanamine Derivatives
The compound’s structure is distinguished by its 2-chloropyridinylmethyl substituent. Key comparisons include:
A. N-Methylcyclopropanamine (CAS 5163-20-2)
B. N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine (CAS 1094883-18-7)
C. N-[(2-Chloropyridin-3-yl)methyl]-N-methylcyclobutanamine (CAS 1597646-51-9)
Table 2: Structural comparison of cyclopropanamine derivatives
| Compound | Cycloalkane Ring | Pyridine Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| N-Methylcyclopropanamine | Cyclopropane | None | 71.12 |
| This compound | Cyclopropane | 2-Chloro-3-pyridinyl | 196.68 |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | Cyclopropane | 6-Chloro-3-pyridinyl | 196.68 |
| N-[(2-Chloropyridin-3-yl)methyl]-N-methylcyclobutanamine | Cyclobutane | 2-Chloro-3-pyridinyl | 210.70 |
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-4-5-9)7-8-3-2-6-12-10(8)11/h2-3,6,9H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFVZCNGCWLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C.
Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the pyridine ring serves as a leaving group, enabling substitution reactions with nucleophiles under specific conditions.
Mechanism : The chlorine’s electron-withdrawing effect activates the pyridine ring for attack by nucleophiles, typically proceeding via a two-step process involving a Meisenheimer intermediate .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under acidic or oxidative conditions, forming linear or functionalized products.
| Reagent/Conditions | Reaction Type | Major Product |
|---|---|---|
| H₂SO₄ (conc.), 25°C | Acid-catalyzed | Linear amine with sulfonic acid group |
| Ozone, -78°C, CH₂Cl₂ | Oxidative cleavage | Aldehyde or ketone derivatives |
| H₂, Pd/C, 50 psi | Hydrogenolysis | Propane-1,2-diamine analog |
Mechanism : Acidic conditions protonate the cyclopropane, leading to bond cleavage. Oxidative cleavage via ozonolysis targets the cyclopropane’s double bond character (bent bonds) .
Amine Functionalization
The tertiary amine group participates in alkylation, acylation, and redox reactions.
| Reagent/Conditions | Reaction Type | Major Product |
|---|---|---|
| Methyl iodide, K₂CO₃, DMF | Alkylation | Quaternary ammonium salt |
| Acetyl chloride, Et₃N, 0°C | Acylation | Amide derivative |
| H₂O₂, FeSO₄ | Oxidation | N-Oxide |
Mechanism : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .
Cross-Coupling Reactions
The chloropyridine moiety facilitates metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig.
| Reagent/Conditions | Coupling Partner | Major Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Suzuki-Miyaura | Biaryl derivatives |
| Pd₂(dba)₃, Xantphos, amine | Buchwald-Hartwig | Aminated pyridine analogs |
Mechanism : Oxidative addition of the C–Cl bond to palladium, followed by transmetallation or amine coordination .
Reduction and Oxidation Pathways
The compound undergoes selective reduction or oxidation at distinct sites:
| Reaction Type | Reagent/Conditions | Target Site | Major Product |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Pyridine ring | Piperidine derivative |
| Oxidation | KMnO₄, H₂O, ∆ | Cyclopropane | Dicarboxylic acid derivative |
Mechanism : LiAlH₄ reduces the aromatic pyridine ring to a saturated piperidine, while KMnO₄ oxidizes cyclopropane to carboxylic acids .
Comparative Reactivity Table
Key differences between this compound and analogs:
| Compound | Chlorine Position | Cyclopropane Stability | Dominant Reactivity |
|---|---|---|---|
| N-[(2-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | 2-position | Moderate | SNAr, cyclopropane cleavage |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | 6-position | N/A | Pyridine-specific reactions |
| 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine | 6-position | High | Ether bond reactivity |
Mechanistic Case Study: SNAr with Ammonia
-
Step 1 : Deprotonation of ammonia generates NH₂⁻.
-
Step 2 : NH₂⁻ attacks the electron-deficient C2 position of the pyridine ring, displacing chloride.
-
Step 3 : Aromatization restores the pyridine’s aromaticity, yielding 3-(methylcyclopropanamine)pyridin-2-amine .
Kinetic Data : Rate constants (k) for analogous SNAr reactions range from 0.0005–0.0015 m³·s⁻¹·mol⁻¹ under basic conditions .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties , which may include:
- Anticancer Activity : Preliminary studies suggest that N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine may exhibit activity against certain cancer cell lines. Its interaction with biological receptors involved in cell signaling pathways is crucial for understanding its mechanism of action and therapeutic efficacy.
- Neurological Applications : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders. Research has shown that it may influence serotonin and dopamine receptor activity, which are critical in mood regulation and cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are dysregulated in various diseases, providing a potential therapeutic avenue for conditions such as neurodegenerative diseases.
- Receptor Binding : Its binding affinity to neurotransmitter receptors suggests that it could modulate neurotransmission, potentially leading to therapeutic effects in mood disorders and cognitive impairments .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Table 1: Summary of Relevant Case Studies
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions, allowing for the incorporation of the chlorinated pyridine moiety into the cyclopropanamine framework. The unique structural features contribute to its biological activity and potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors (nAChRs), leading to the activation or inhibition of these receptors. This interaction can result in various physiological effects, such as modulation of neurotransmitter release and alteration of neuronal signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chloropyridine Substitution
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine (CAS: 1094883-18-7) is a positional isomer of the target compound, differing in the chlorine position (6- vs. 2-chloropyridine) .
- Impact of Chlorine Position: Electronic Effects: The 2-chloro substituent in the target compound induces stronger electron-withdrawing effects on the pyridine ring compared to the 6-position, altering reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
Cyclopropane vs. Cyclobutane Derivatives
N-[(2-Chloropyridin-3-yl)methyl]-N-methylcyclobutanamine (CAS: 1597646-51-9) replaces the cyclopropane ring with a cyclobutane .
- Structural and Conformational Differences :
| Property | Cyclopropane Derivative (Target) | Cyclobutane Derivative |
|---|---|---|
| Ring Strain | High (60° bond angles) | Moderate (90° angles) |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₁H₁₅ClN₂ |
| Molecular Weight | 196.68 g/mol | 210.70 g/mol |
- Biological Implications : The cyclopropane’s rigidity may enhance binding specificity to flat receptor pockets, whereas the cyclobutane’s flexibility could improve pharmacokinetic properties.
Heterocycle Variations
N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)
This analog substitutes the pyridine ring with a pyrrolidine, a saturated five-membered amine ring .
- Solubility: The pyrrolidine’s hydrophilicity may improve aqueous solubility compared to the chloropyridine derivative.
2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1247941-73-6)
This compound shares the chloropyridine core but replaces the cyclopropanamine with a pyrrolidine group .
Substituent Modifications
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
This analog replaces the chloropyridinyl group with a 3-chlorophenoxypropyl chain .
- Pharmacophore Differences: The phenoxy group introduces a hydrophobic aromatic system, which may increase membrane permeability but reduce selectivity for polar binding sites.
N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)
Lacking both the methyl group and chlorine substituent, this compound (C₉H₁₂N₂, MW: 148.21 g/mol) highlights the role of substituents .
- The missing N-methyl group decreases steric hindrance, possibly enhancing rotational freedom and receptor access.
Biological Activity
Overview
N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is an organic compound characterized by its unique structure, which includes a chlorinated pyridine ring and a cyclopropane moiety. This compound has garnered interest in biological research due to its potential pharmacological applications, particularly in the fields of antimicrobial and neurological studies.
- Molecular Formula : C10H13ClN2
- Molecular Weight : 198.68 g/mol
- CAS Number : 1247104-42-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Preliminary assays indicate that it inhibits the growth of common fungal pathogens, making it a candidate for further development as an antifungal agent.
Neuropharmacological Effects
The compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and synaptic plasticity. This interaction may lead to modulation of neurotransmitter release, influencing cognitive functions and potentially providing therapeutic effects in neurodegenerative disorders. Studies have suggested that derivatives of this compound could be explored for their neuroprotective properties.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Study 2: Neuropharmacological Potential
In a neuropharmacological study, the effects of this compound on cognitive function were assessed using animal models. The results showed improved memory retention and reduced anxiety-like behaviors, suggesting that this compound may have significant implications for treating cognitive disorders .
The biological activity of this compound is primarily attributed to its ability to bind selectively to nAChRs. This binding can lead to various physiological responses, including the modulation of neurotransmitter release and alterations in neuronal signaling pathways. Furthermore, the presence of the chlorinated pyridine moiety enhances its affinity for these receptors, potentially increasing its efficacy as a therapeutic agent.
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | Structure | Moderate antimicrobial activity |
| 2-chloro-5-(methylaminomethyl)pyridine | Structure | Antitumor properties |
| N-[4-(methylthio)phenyl]pyridin-3-amine | — | Limited biological activity reported |
Q & A
Q. What are the key physicochemical properties of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine, and how do they influence experimental design?
The compound’s solubility, stability, and reactivity are critical for handling and storage. For example, its water solubility (94.6 g/L at 25°C) suggests aqueous-phase reactions are feasible, while its low boiling point (~67°C) and high vapor pressure (147.7 mmHg at 25°C) necessitate inert-atmosphere handling to prevent volatilization . The cyclopropane ring’s strain may enhance reactivity in nucleophilic or ring-opening reactions, requiring temperature-controlled conditions (e.g., <0°C for sensitive steps) .
Q. What synthetic routes are reported for this compound, and what are their yields?
A common approach involves reductive amination between 2-chloro-3-pyridinecarboxaldehyde and N-methylcyclopropanamine using NaBH4 or catalytic hydrogenation. Evidence from related pyridinylmethylamine syntheses suggests yields of 60–75% under optimized conditions (e.g., THF solvent, 0°C to room temperature) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical, with purity confirmed by NMR and LC-MS .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropane CH2 at δ 0.5–1.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ expected at m/z ~211) and fragmentation patterns .
- X-ray Crystallography : For solid-state structure determination, SHELX or ORTEP-3 software is used to refine crystal data, resolving bond angles and steric effects .
Advanced Research Questions
Q. How does the chloropyridinyl group influence the compound’s electronic and steric properties in coordination chemistry?
The 2-chloro substituent acts as an electron-withdrawing group, polarizing the pyridine ring and enhancing its Lewis basicity. This facilitates metal coordination (e.g., with Pd or Cu) in catalytic systems. Steric hindrance from the cyclopropane ring may limit access to axial binding sites, favoring planar geometries in metal complexes . Computational studies (DFT) are recommended to map frontier molecular orbitals and predict reactivity .
Q. What strategies resolve contradictions in reaction outcomes during functionalization of the cyclopropane ring?
Conflicting data on ring-opening reactions (e.g., acid-catalyzed vs. radical-initiated pathways) can arise from solvent polarity or trace impurities. Controlled experiments with deuterated solvents (e.g., D2O vs. THF-d8) and radical traps (TEMPO) help isolate mechanisms. Kinetic studies (UV-Vis monitoring) further clarify rate-determining steps .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example, SHELXL refinement of torsion angles (e.g., C-N-C-C) confirms the spatial arrangement of the chloropyridinyl and cyclopropane groups. Twinning or disorder in crystals may require high-resolution data (≤0.8 Å) and iterative refinement using SHELXE .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations and QSAR models estimate logP (~0.06) and membrane permeability. Docking studies (AutoDock Vina) with cytochrome P450 enzymes predict metabolic stability, highlighting potential oxidation sites on the cyclopropane ring .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for amination steps (e.g., 30 min at 100°C vs. 24 hrs conventional) .
- Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals. Add 5% DMSO to improve solubility if needed .
- Safety : The compound’s flammability (flash point -34.8°C) mandates storage in flame-proof cabinets under nitrogen .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
